
N-(5-benzyl-1,3-thiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)pentanamide is an organic compound belonging to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)pentanamide typically involves the reaction of 5-benzyl-1,3-thiazol-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-benzyl-1,3-thiazol-2-yl)-4-nitrobenzamide
- N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)pentanamide
- 5-benzyl-1,3-thiazol-2-amine
Uniqueness
N-(5-benzyl-1,3-thiazol-2-yl)pentanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
301306-16-1 |
|---|---|
Formule moléculaire |
C15H18N2OS |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(5-benzyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-9-14(18)17-15-16-11-13(19-15)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,16,17,18) |
Clé InChI |
LYLAGTZGYCVXHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


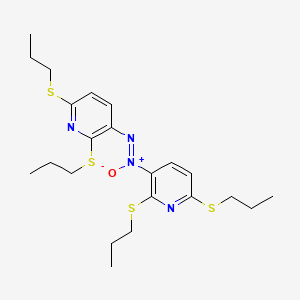
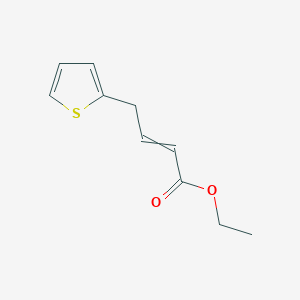
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)
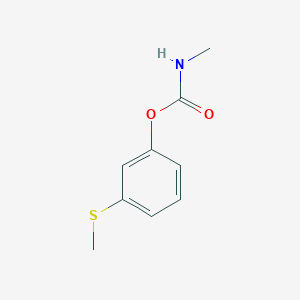
![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
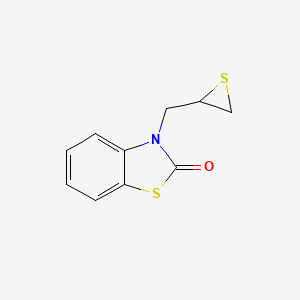

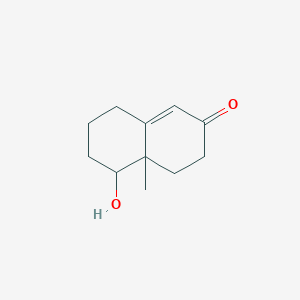
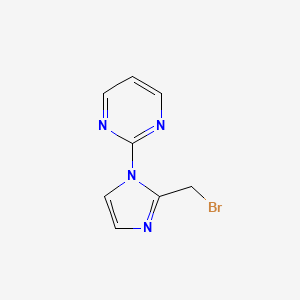
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
